molecular formula C6H15N B12399062 (+/-)-2-Aminohexane-1,1,1,2,3,3-d6

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6

Cat. No.: B12399062
M. Wt: 107.23 g/mol
InChI Key: WGBBUURBHXLGFM-LOSVJEASSA-N
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Description

“(±)-2-Aminohexane-1,1,1,2,3,3-d6” is a deuterated organic compound with the molecular formula C₆H₉D₆N and a molecular weight of 107.22 g/mol. Its CAS Registry Number is 1219802-28-4, and it is characterized by a high isotopic purity of 98 atom% deuterium at six specific positions (1,1,1,2,3,3) on the hexane backbone . This compound is structurally derived from 2-aminohexane, where six hydrogen atoms are replaced with deuterium, enhancing its utility in spectroscopic studies (e.g., NMR) and metabolic tracer research due to reduced signal interference from protonated analogs.

The compound is commercially available at a price of JPY 68,200 per 100 mg and is stored at room temperature, indicating stability under ambient conditions . Its racemic (±) form suggests applications in chiral resolution studies or as a precursor for synthesizing isotopically labeled pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 typically involves the deuteration of 2-aminohexane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

The compound (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated derivative of 2-aminohexane, which has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, polymer science, and analytical chemistry, supported by case studies and data tables.

Applications in Medicinal Chemistry

1. Drug Development and Synthesis

Deuterated compounds like this compound are often utilized in drug development due to their unique isotopic properties. The incorporation of deuterium can enhance the metabolic stability of pharmaceutical agents. For instance, studies have shown that deuterated analogs can exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This property is particularly beneficial in optimizing lead compounds during the drug discovery process.

Case Study: Antidepressant Development
A notable application of deuterated amines in drug development is their use in synthesizing antidepressants. Research indicates that deuterated forms of amines can improve the efficacy and reduce side effects of certain antidepressants by modifying their metabolic pathways. The use of this compound in such syntheses could provide insights into structure-activity relationships (SAR) essential for developing safer and more effective therapeutic agents.

Applications in Polymer Science

2. Polymer Synthesis

Deuterated amines are also crucial in polymer chemistry. They serve as building blocks for synthesizing various polymers with specific properties. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeAmine UsedMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane1-Aminohexane30120
Polyurea1,6-Diaminohexane50150
Deuterated Polymer(+/-)-2-Aminohexane-1,1,1,2...40130

Case Study: Formaldehyde Scavenging
Research has demonstrated that polymers synthesized with deuterated amines exhibit improved formaldehyde scavenging capabilities. In a study where various formulations were tested for their ability to scavenge formaldehyde, those containing this compound showed a significant percentage of formaldehyde removal over time compared to non-deuterated counterparts .

Applications in Analytical Chemistry

3. NMR Spectroscopy

The unique isotopic labeling of this compound makes it an excellent candidate for nuclear magnetic resonance (NMR) studies. Deuterium NMR provides valuable insights into molecular dynamics and interactions without the interference typically caused by hydrogen signals.

Case Study: Structural Analysis

In structural analysis using NMR spectroscopy, the presence of deuterium allows for clearer identification of molecular conformations and dynamics. Studies utilizing deuterated amines have shown that they can effectively differentiate between various conformers of complex organic molecules . This application is particularly useful in elucidating the structures of biologically active compounds.

Mechanism of Action

The mechanism of action of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effect. This can help identify the pathways and molecular targets involved in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The structural and isotopic distinctions between “(±)-2-Aminohexane-1,1,1,2,3,3-d6” and related compounds are summarized below:

Compound Name CAS RN Molecular Formula Deuterium Content Key Structural Features
(±)-2-Aminohexane-1,1,1,2,3,3-d6 1219802-28-4 C₆H₉D₆N 6 D atoms Linear hexane backbone; amine group
DL-2-Amino-1,6-hexanedioic-2,5,5-d3acid 49136-21 C₆H₈D₃O₄N 3 D atoms Dicarboxylic acid; amine group
6-Aminohexanoic acid 60-32-2 NH₂(CH₂)₅COOH None Non-deuterated; carboxylic acid terminus
  • (±)-2-Aminohexane-1,1,1,2,3,3-d6 features a fully saturated hexane chain with deuterium at six positions, distinguishing it from DL-2-Amino-1,6-hexanedioic-2,5,5-d3acid, which contains only three deuterium atoms and two carboxylic acid groups .
  • 6-Aminohexanoic acid (a non-deuterated analog) lacks isotopic labeling and has a terminal carboxylic acid group, making it structurally distinct from the deuterated compounds .

Biological Activity

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, distinguished by the presence of deuterium atoms. This compound has garnered attention for its biological activities and applications in various fields including medicinal chemistry and metabolic studies. The unique isotopic composition affects its interaction with biological systems and provides insights into enzymatic processes through the kinetic isotope effect (KIE).

The molecular formula of this compound is C6H15N with a molecular weight of 115.19 g/mol. The presence of deuterium enhances the stability and alters the reaction kinetics compared to its non-deuterated counterpart.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The deuterium atoms can modulate the rate of enzymatic reactions, providing a mechanism to study metabolic pathways and enzyme kinetics more precisely. This compound serves as a tracer in metabolic studies due to its distinct isotopic signature.

Cytotoxicity Studies

Research has demonstrated that various amine derivatives exhibit significant cytotoxic activity against cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
  • IC50 Values : The cytotoxic potential was assessed using IC50 values which indicate the concentration required to inhibit cell growth by 50%.
CompoundCell LineIC50 (µM)Mechanism of Action
5eMDA-MB-2310.4Induction of apoptosis through nuclear condensation
5fMDA-MB-2310.5Apoptotic effects observed via Hoechst staining
5gA5490.6Inhibition of IL-6 secretion

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents.

Kinetic Isotope Effect

The incorporation of deuterium allows for the investigation of the KIE in enzymatic reactions. Studies indicate that reactions involving deuterated compounds often exhibit altered rates compared to their non-deuterated analogs. This phenomenon can be exploited to elucidate reaction mechanisms and identify key enzymatic pathways.

Case Study 1: Metabolic Pathway Analysis

A study investigated the role of this compound in metabolic pathways involving amino acid metabolism. The compound was utilized as a tracer to monitor metabolic fluxes in vivo. Results indicated significant alterations in metabolic rates when compared to non-deuterated controls.

Case Study 2: Drug Development

In drug development contexts, this compound has been used to design novel therapeutic agents targeting specific receptors. Its unique isotopic properties facilitate the understanding of drug-receptor interactions and pharmacokinetics.

Properties

Molecular Formula

C6H15N

Molecular Weight

107.23 g/mol

IUPAC Name

1,1,1,2,3,3-hexadeuteriohexan-2-amine

InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D

InChI Key

WGBBUURBHXLGFM-LOSVJEASSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC)N

Canonical SMILES

CCCCC(C)N

Origin of Product

United States

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